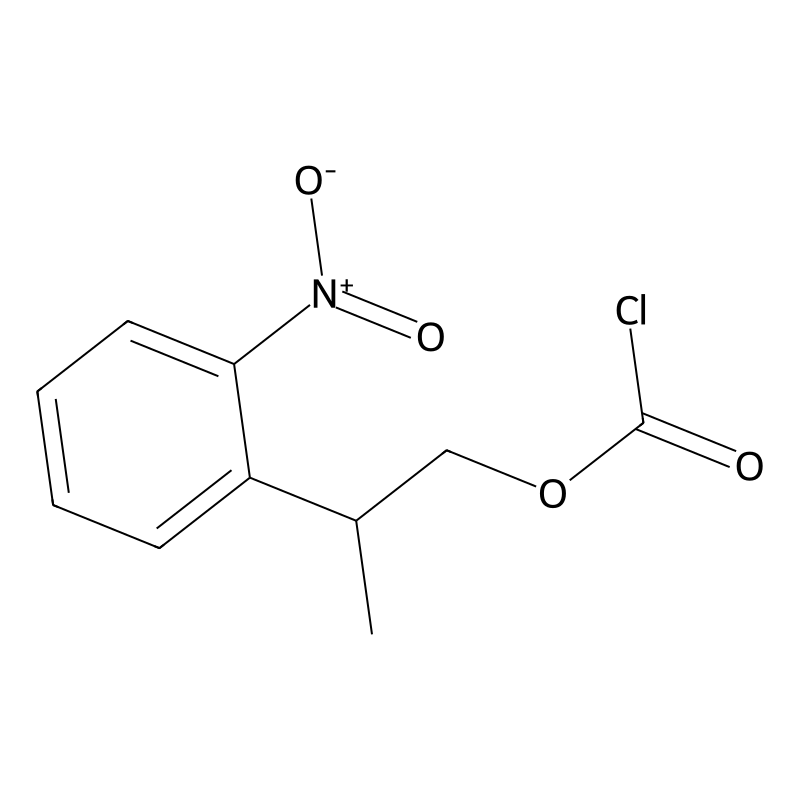

2-(2-nitrophenyl)propyl Chloroformate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

2-(2-Nitrophenyl)propyl chloroformate is an organic compound with the molecular formula and a molecular weight of approximately 243.64 g/mol. It is classified as a chloroformate, which are esters of chloroformic acid. This compound features a nitrophenyl group, which contributes to its unique chemical properties and biological activities. The presence of the chloroformate functional group makes it reactive, particularly in nucleophilic substitution reactions.

The reactivity of 2-(2-nitrophenyl)propyl chloroformate primarily involves nucleophilic attack on the carbonyl carbon by nucleophiles such as amines or alcohols. The general reaction can be represented as follows:

In this reaction, an amine (RNH₂) reacts with 2-(2-nitrophenyl)propyl chloroformate to form an amide and hydrochloric acid. This compound can also undergo photolysis when exposed to UV light, leading to the cleavage of the nitrophenyl group, which can be useful in photochemical applications .

The synthesis of 2-(2-nitrophenyl)propyl chloroformate typically involves the reaction of 2-(2-nitrophenyl)propan-1-ol with phosgene or a chloroformic acid derivative. A common laboratory method includes:

- Reagents:

- 2-(2-Nitrophenyl)propan-1-ol

- Phosgene or chloroformic acid

- Solvent (e.g., dichloromethane)

- Procedure:

This compound is primarily used in organic synthesis as a reagent for the protection of amines and alcohols. Its application extends to:

- Chemical Synthesis: Used as a protecting group for amines during multi-step synthetic procedures.

- Pharmaceutical Development: Potential use in drug design where selective modifications of amino acids or other functional groups are required.

- Material Science: As a precursor for creating functionalized polymers or materials with specific properties .

Interaction studies involving 2-(2-nitrophenyl)propyl chloroformate focus on its reactivity with various nucleophiles and its potential biological interactions. Research indicates that compounds featuring similar nitrophenyl groups can interact with biological macromolecules, influencing their activity and stability. For instance, studies have shown that nitrophenyl derivatives can act as inhibitors for certain enzymes, though specific data on this compound's interactions remain limited .

Several compounds share structural similarities with 2-(2-nitrophenyl)propyl chloroformate, notably other chloroformates and nitrophenyl derivatives. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Nitrophenyl chloroformate | Contains only one nitrophenyl group | Simpler structure; less steric hindrance |

| Phenyl chloroformate | Contains a phenyl group | Lacks nitro functionality; less reactive |

| 3-Nitrophenyl propanoyl chloride | Contains a propanoyl group | Different acyl functionality; potential for different reactivity |

| 4-Nitrophenyl chloroformate | Contains para-nitro substitution | Different electronic properties affecting reactivity |

The presence of both the nitrophenyl group and the chloroformate functionality in 2-(2-nitrophenyl)propyl chloroformate contributes to its distinctive reactivity profile and potential applications in synthetic chemistry.

The synthesis of 2-(2-nitrophenyl)propyl chloroformate relies on the following key reagents and precursors:

- 2-(2-Nitrophenyl)propan-1-ol: The primary alcohol precursor, synthesized via Friedel-Crafts alkylation of nitrobenzene with propylene oxide or via reduction of 2-(2-nitrophenyl)propionic acid derivatives.

- Phosgene (COCl₂) or Triphosgene (C₃Cl₆O₃): Phosgene derivatives are essential for introducing the chloroformate group. Triphosgene is often preferred in laboratory settings due to its solid state and reduced toxicity compared to gaseous phosgene.

- Bases: Pyridine, N-methylimidazole, or N,N-diisopropylethylamine (DIPEA) are used to scavenge HCl generated during the reaction.

- Solvents: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are commonly employed due to their inertness and ability to dissolve both organic precursors and phosgene derivatives.

Reaction Mechanisms and Pathways

The synthesis proceeds via a nucleophilic acyl substitution mechanism:

Activation of the Alcohol:

The hydroxyl group of 2-(2-nitrophenyl)propan-1-ol attacks the electrophilic carbonyl carbon of phosgene or triphosgene, forming a tetrahedral intermediate.Elimination of Chloride:

The intermediate collapses, releasing HCl and generating the chloroformate ester.Simplified Reaction:

$$

\text{2-(2-Nitrophenyl)propan-1-ol} + \text{COCl}_2 \xrightarrow{\text{Base}} \text{2-(2-Nitrophenyl)propyl chloroformate} + \text{HCl}

$$Triphosgene reacts similarly, with one equivalent yielding three equivalents of phosgene in situ.

Optimization Strategies

Solvent Selection

- Dichloromethane: Preferred for its low nucleophilicity and high solubility of phosgene derivatives.

- Tetrahydrofuran: Used in reactions requiring higher polarity, though it may necessitate longer reaction times.

Catalysts

- Pyridine: Accelerates the reaction by neutralizing HCl and stabilizing intermediates.

- N-Methylimidazole: Enhances electrophilicity of the chloroformate group, improving yields in sterically hindered systems.

Temperature and Stoichiometry

- Low Temperatures (0–5°C): Minimize side reactions such as carbonate formation.

- Phosgene Excess (1.2–1.5 equivalents): Ensures complete conversion of the alcohol.

Example Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room Temperature |

| Phosgene Equivalents | 1.2 |

| Reaction Time | 8–12 hours |

Industrial vs. Laboratory-Scale Production

Laboratory-Scale Synthesis

- Batch Reactors: Small-scale reactions (1–100 mmol) use round-bottom flasks with drip funnels and cooling baths.

- Triphosgene Adoption: Reduces hazards associated with phosgene gas, enabling safer handling.

Industrial-Scale Production

- Continuous Flow Systems: Improve safety by minimizing phosgene storage; chloroformate is synthesized on-demand.

- Phosgene Recycling: Unreacted phosgene is recovered via distillation or solvent extraction, reducing waste.

Comparison Table

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Phosgene Source | Triphosgene | Gaseous Phosgene |

| Reactor Type | Batch | Continuous Flow |

| Safety Measures | Fume Hoods | Closed Systems |

| Yield Optimization | Stoichiometric Control | Automated Feed Systems |

2-(2-nitrophenyl)propyl chloroformate represents a complex organic compound with the molecular formula C₁₀H₁₀ClNO₄ and a molecular weight of 243.64 g/mol [1]. The compound is classified as a chloroformate, which are esters of chloroformic acid, featuring a distinctive carbonochloridate functional group [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-nitrophenyl)propyl carbonochloridate, with the Chemical Abstracts Service registry number 179691-31-7 [1].

The molecular structure incorporates several key functional groups that determine its chemical behavior [3]. The central chloroformate group (-COCl) serves as the primary reactive site, while the 2-nitrophenyl substituent contributes significant electronic effects through both inductive and mesomeric mechanisms [2]. The propyl chain acts as a linking unit between the aromatic nitrophenyl group and the reactive chloroformate moiety [3].

The compound exists as a clear, colorless liquid under standard conditions and requires storage at −20°C to maintain stability [3]. Commercial preparations typically exhibit a purity of approximately 95% on a chlorine basis [4]. The canonical Simplified Molecular Input Line Entry System representation is CC(COC(=O)Cl)C1=CC=CC=C1N+[O-], while the International Chemical Identifier Key is LRWLGGPRIFYAPO-UHFFFAOYSA-N [3].

Table 1: Physical and Chemical Properties of 2-(2-nitrophenyl)propyl chloroformate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₄ |

| Molecular Weight | 243.64 g/mol |

| CAS Registry Number | 179691-31-7 |

| IUPAC Name | 2-(2-nitrophenyl)propyl carbonochloridate |

| Physical State | Clear, colorless liquid |

| Storage Temperature | −20°C |

| Purity (chlorine basis) | ~95% |

| SMILES | CC(COC(Cl)=O)c1ccccc1N+=O |

| InChI Key | LRWLGGPRIFYAPO-UHFFFAOYSA-N |

| Solubility | Soluble in organic solvents; gradually decomposes in water |

The nitrophenyl group significantly influences the electronic properties of the molecule through strong electron-withdrawing effects [2]. The nitro group at the ortho position relative to the propyl substituent creates an asymmetric electronic environment that affects both the reactivity and stability of the chloroformate functional group . This structural arrangement makes the compound particularly useful in photochemical applications due to the photolabile nature of the nitrophenyl protecting group [6].

Nucleophilic Substitution Reactions

The reactivity of 2-(2-nitrophenyl)propyl chloroformate is dominated by nucleophilic substitution reactions occurring at the carbonyl carbon of the chloroformate group [7]. These reactions proceed through a well-established addition-elimination mechanism characteristic of acyl chloride derivatives [8]. The mechanism involves initial nucleophilic attack on the electrophilic carbonyl carbon, followed by elimination of the chloride leaving group [9].

The reaction follows second-order kinetics, with the rate depending on both the concentration of the nucleophile and the substrate [10]. Studies on related phenyl chloroformates have demonstrated that these reactions proceed through a concerted displacement mechanism with strongly associative transition states [7]. The large positive Hammett rho values (0.8-1.6) and low activation enthalpy and entropy values indicate significant bond formation with minimal bond breaking in the transition state [8].

Kinetic isotope effects provide additional mechanistic insight into these transformations [11]. The relatively large solvent isotope effect (kMeOH/kMeOD ≅ 2.3-2.5) and inverse secondary kinetic isotope effects (kH/kD ≅ 0.74-0.94) support the associative nature of the mechanism [7]. The dependence on nucleophile basicity, with β values around 0.8, parallels those observed for benzoyl chlorides, which are known to react via associative SN2 mechanisms [8].

The electronic effects of the nitrophenyl substituent influence the reaction kinetics significantly [12]. Electron-withdrawing groups like the nitro functionality increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack [10]. The ortho position of the nitro group creates additional steric and electronic effects that can influence both the rate and selectivity of nucleophilic substitution reactions [12].

Table 2: Nucleophilic Substitution Reactions

| Nucleophile Type | Product | Mechanism | Typical Conditions |

|---|---|---|---|

| Primary Amines | N-alkyl carbamates | Addition-elimination | Room temperature, inert atmosphere |

| Secondary Amines | N,N-dialkyl carbamates | Addition-elimination | Room temperature, inert atmosphere |

| Alcohols | Carbonate esters | Addition-elimination | Room temperature, base present |

| Carboxylic Acids | Mixed anhydrides | Addition-elimination | Low temperature, base present |

| Water | 2-(2-nitrophenyl)propanol + CO₂ + HCl | Hydrolysis | Ambient conditions |

Reaction with Amines, Alcohols, and Carboxylic Acids

The reaction of 2-(2-nitrophenyl)propyl chloroformate with amines proceeds readily to form carbamate products [13]. Primary amines react to yield N-alkyl carbamates, while secondary amines produce N,N-dialkyl carbamates through the same addition-elimination pathway [14]. A typical synthetic procedure involves adding the chloroformate dropwise to a stirred solution of the amine in dichloromethane at 0°C, often in the presence of a tertiary amine base such as diisopropylethylamine to neutralize the hydrogen chloride byproduct [14].

The aminolysis reaction has been extensively studied with hexylamine as a model nucleophile [13]. The reaction proceeds quantitatively under mild conditions, with isolated yields typically ranging from 76% to 79% [14]. The resulting carbamate products retain the photolabile nitrophenyl protecting group, making them valuable intermediates in photochemical applications [6]. Upon exposure to ultraviolet light at 365-366 nm, the nitrophenyl group undergoes photolysis, releasing the free amine [13].

Alcoholysis reactions with 2-(2-nitrophenyl)propyl chloroformate generate carbonate ester products [15]. The mechanism parallels that observed with amines, proceeding through nucleophilic attack at the carbonyl carbon followed by chloride elimination [16]. These reactions typically require the presence of a base to neutralize the hydrogen chloride formed and drive the reaction to completion [15]. The resulting carbonate esters serve as alcohol protecting groups that can be removed under photolytic conditions [16].

The reaction with carboxylic acids represents a particularly important transformation for synthetic applications [17]. This process forms mixed anhydrides through the standard addition-elimination mechanism [18]. The reaction must be conducted under carefully controlled conditions, typically at low temperatures (−5°C) and in the presence of a slight deficiency of base to prevent side reactions [18]. The resulting mixed anhydrides are valuable acylating agents in peptide synthesis and other coupling reactions [19].

Studies on the mechanism of chloroformate-mediated esterification in aqueous media have revealed the formation of N-acylpyridinium intermediates when pyridine is used as the base [20]. These intermediates subsequently decompose through several reaction channels to yield the final ester products [21]. This mechanistic understanding has enabled optimization of reaction conditions for large-scale synthetic applications [20].

Stability and Degradation Pathways

The stability of 2-(2-nitrophenyl)propyl chloroformate is influenced by several environmental factors, with moisture being the primary cause of degradation under ambient conditions [22]. The compound undergoes gradual hydrolysis in the presence of water, yielding 2-(2-nitrophenyl)propanol, carbon dioxide, and hydrogen chloride [23]. This hydrolysis reaction follows the typical pathway observed for chloroformate esters, proceeding through nucleophilic attack by water molecules [11].

The thermal stability of chloroformates follows a general trend based on the nature of the alkyl substituent [22]. Aromatic chloroformates like 2-(2-nitrophenyl)propyl chloroformate exhibit greater thermal stability compared to primary, secondary, and tertiary alkyl derivatives [22]. This enhanced stability results from resonance stabilization provided by the aromatic system, though the electron-withdrawing nitro group somewhat reduces this stabilizing effect [22].

Photochemical degradation represents a significant pathway for this compound due to the presence of the nitrophenyl chromophore [24]. Exposure to ultraviolet light, particularly at wavelengths around 365 nm, initiates photolysis of the nitrophenyl group [25]. This process leads to the formation of nitrostyrene derivatives along with liberation of carbon dioxide and hydrogen chloride [14]. The quantum yield for this photolytic process depends on the specific wavelength used, with shorter wavelengths generally producing higher quantum yields [26].

Base-catalyzed hydrolysis occurs more rapidly than neutral hydrolysis due to the increased nucleophilicity of hydroxide ions compared to water [11]. Studies on related phenyl chloroformates have shown that acetate ion and pyridine can act as nucleophilic catalysts, accelerating the hydrolysis process [11]. The kinetics of these base-catalyzed reactions exhibit dependence on both the nature and concentration of the base used [11].

Table 3: Stability and Degradation Pathways

| Degradation Pathway | Products | Conditions | Rate |

|---|---|---|---|

| Hydrolysis in water | 2-(2-nitrophenyl)propanol + CO₂ + HCl | Aqueous medium | Moderate |

| UV photolysis (365 nm) | Nitrostyrene derivatives + CO₂ + HCl | UV light exposure | Fast |

| Thermal decomposition | Alkyl chloride + CO₂ | Elevated temperature | Variable with temperature |

| Base-catalyzed hydrolysis | Accelerated hydrolysis products | Basic pH | Fast |

| Reaction with moisture | Gradual decomposition | Ambient humidity | Slow |

The compound demonstrates particular sensitivity to nucleophilic species beyond water [27]. Exposure to alcohols, amines, or other nucleophiles under ambient conditions can lead to unwanted side reactions, necessitating careful storage under anhydrous conditions [3]. The recommended storage temperature of −20°C helps minimize these degradation pathways and maintain compound integrity over extended periods [4].

Photolysis Mechanisms (β-Elimination, Cyclization)

The photolysis of 2-(2-nitrophenyl)propyl chloroformate follows a complex multi-step mechanism that involves both β-elimination and cyclization pathways [1] [2] [3]. The primary photolysis mechanism begins with the absorption of ultraviolet light in the 300-390 nanometer range, which excites the nitro group to form a singlet excited state [4]. This excited state undergoes rapid intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate [5] [6].

The β-elimination pathway represents the predominant mechanism for 2-(2-nitrophenyl)propyl chloroformate photolysis [3] [7] [8]. Upon formation of the aci-nitro intermediate, the compound undergoes β-elimination to produce a nitrostyrene derivative and release the protected group [9]. This pathway is particularly favored in the presence of basic conditions, as evidenced by enhanced polymerization rates when base is present [10]. The β-elimination mechanism is critical for the high quantum efficiency observed with this protecting group, as it provides a direct route to product formation without requiring additional rearrangement steps [8] [9].

The cyclization mechanism operates as a secondary pathway, involving the formation of benzoisoxazole intermediates [2] [11] [12]. Following the initial hydrogen abstraction and aci-nitro formation, the intermediate can undergo intramolecular cyclization to form a 1,3-dihydrobenz[c]isoxazol-1-ol derivative [5]. This cyclic intermediate subsequently undergoes ring-opening to form a hemiacetal intermediate, which ultimately releases the leaving group and forms 2-nitrosobenzaldehyde as the final byproduct [5] [12].

The relative contribution of these mechanisms depends on reaction conditions including solvent polarity, pH, and the presence of nucleophiles [5] [13]. In aqueous buffer systems at physiological pH, the β-elimination pathway typically dominates, contributing to the high quantum yields observed for 2-(2-nitrophenyl)propyl chloroformate derivatives [8] [9]. The cyclization pathway becomes more significant in non-polar solvents or when sterically hindered leaving groups are present [13].

Quantum Yield and Efficiency in UV-Vis Spectral Ranges

The quantum yield of 2-(2-nitrophenyl)propyl chloroformate derivatives demonstrates exceptional efficiency within the ultraviolet-visible spectral range [14] [15] [8]. The parent compound exhibits a quantum yield of 0.41 in methanol under 365 nanometer irradiation, representing one of the highest values among nitrobenzyl-based photolabile protecting groups [14] [15]. This high quantum efficiency is attributed to the favorable molecular geometry that promotes efficient β-elimination following photochemical activation [8].

Spectral analysis reveals that 2-(2-nitrophenyl)propyl chloroformate displays maximum absorption at approximately 310 nanometers with a molar extinction coefficient of 230 M⁻¹cm⁻¹ [15]. The absorption spectrum extends across the near-ultraviolet range from 280 to 400 nanometers, with effective photolysis occurring throughout this range [8] [16]. The relatively low molar absorptivity compared to other nitrobenzyl derivatives limits applications at longer wavelengths, but the high quantum yield compensates for this limitation in most synthetic applications [15].

Comparative quantum yield measurements demonstrate the superior performance of 2-(2-nitrophenyl)propyl chloroformate derivatives relative to other nitrobenzyl protecting groups [17] [18]. Standard o-nitrobenzyl compounds typically exhibit quantum yields in the range of 0.02-0.05, while 2-(2-nitrophenyl)propyl chloroformate derivatives achieve quantum yields of 0.25-0.41 depending on the specific derivative and reaction conditions [19] [18]. The enhanced efficiency results from the propyl substitution, which stabilizes the aci-nitro intermediate and facilitates the β-elimination pathway [17] [18].

Environmental factors significantly influence quantum yield values [13] [19]. In aqueous solutions, the quantum yield decreases to approximately 0.29 due to competing hydrolysis reactions and altered solvation of the aci-nitro intermediate [16]. Buffer composition and pH also affect efficiency, with optimal performance observed at slightly basic conditions that favor the β-elimination mechanism [13] [19]. Temperature effects are minimal within the physiological range, but elevated temperatures can lead to competing thermal decomposition pathways [19].

Role in Light-Triggered Deprotection Reactions

2-(2-nitrophenyl)propyl chloroformate serves as a highly effective photolabile protecting group for light-triggered deprotection reactions across diverse chemical systems [20] [14] [21] [22]. The compound functions as a carbonate protecting group for alcohols, amines, and other nucleophiles, enabling temporal and spatial control over deprotection through selective irradiation [20] [22]. Upon photolysis, the compound releases carbon dioxide and the protected substrate, providing clean deprotection without interfering byproducts [21] [22].

The deprotection mechanism proceeds through the β-elimination pathway, generating a nitrostyrene byproduct that does not interfere with subsequent reactions [21] [9]. This clean reaction profile makes 2-(2-nitrophenyl)propyl chloroformate particularly valuable for applications requiring high purity, such as solid-phase peptide synthesis and oligonucleotide synthesis [13] [22]. The deprotection conditions are compatible with standard protecting groups including tert-butyl esters and fluorenylmethyloxycarbonyl groups, enabling orthogonal protection strategies [13] [22].

Light-triggered deprotection reactions using 2-(2-nitrophenyl)propyl chloroformate demonstrate remarkable efficiency and selectivity [20] [21]. The compound enables photocontrolled release of primary amines for catalytic applications, including thiol-Michael addition reactions and ring-opening polymerization [3] [21]. In these applications, the photoliberated amines function as efficient catalysts, providing spatial and temporal control over polymer network formation [3] [20].

The photolabile group has found particular application in the synthesis of cyclic peptides, where it serves as a temporary protecting group for carboxylic acids during cyclization reactions [13]. The photolabile protection allows for selective deprotection of carboxylic acids in the presence of other protecting groups, enabling efficient head-to-tail cyclization without premature deprotection [13]. The mild photolytic conditions preserve peptide integrity while providing quantitative deprotection yields [13].

Comparative Analysis with Other Nitrobenzyl Derivatives

Comparative analysis reveals that 2-(2-nitrophenyl)propyl chloroformate derivatives exhibit superior photolytic performance compared to most other nitrobenzyl protecting groups [23] [17] [18]. The standard o-nitrobenzyl group shows quantum yields of 0.02-0.05, while 2-(2-nitrophenyl)propyl chloroformate derivatives achieve quantum yields of 0.25-0.41, representing a 5-20 fold improvement in efficiency [17] [18]. This enhanced performance stems from the propyl substitution, which stabilizes the aci-nitro intermediate and promotes the favorable β-elimination pathway [17] [18].

The 2-nitroveratryl group, another commonly used photolabile protecting group, demonstrates intermediate performance with quantum yields of approximately 0.10 [17] [18]. While this represents an improvement over standard o-nitrobenzyl compounds, it remains significantly lower than 2-(2-nitrophenyl)propyl chloroformate derivatives [18]. The methoxy substituents in the veratryl system provide some stabilization but do not achieve the same level of efficiency as the propyl substitution [17] [18].

Recent developments in nitrobenzyl chemistry have produced enhanced variants of 2-(2-nitrophenyl)propyl chloroformate with even higher quantum yields [23] [24]. Benzoyl-substituted derivatives achieve quantum yields of 0.82, representing a two-fold improvement over the parent compound [23]. Thiophenyl-substituted variants demonstrate quantum yields of 4.9, providing a twelve-fold enhancement in photolytic efficiency [23]. These next-generation derivatives maintain the favorable β-elimination mechanism while incorporating additional chromophoric systems that enhance light absorption and energy transfer [23].

Nitrobiphenyl derivatives incorporating carbazole and phenothiazine substituents represent another class of enhanced photolabile protecting groups [18]. These compounds achieve quantum yields of 0.20 and 0.10 respectively, while providing red-shifted absorption spectra that enable photolysis with visible light [18]. The extended conjugation in these systems allows for two-photon absorption, enabling deep tissue applications and three-dimensional spatial control [25] [18].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic